Propargyl-PEG4-Maleimid

Übersicht

Beschreibung

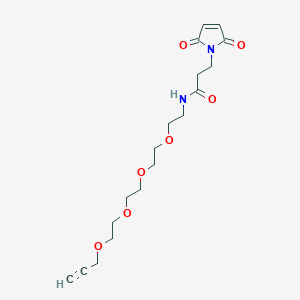

Propargyl-PEG4-Maleimide is a compound that combines a propargyl group and a maleimide group with a polyethylene glycol (PEG) spacer. The propargyl group is known for its high reactivity, particularly in click chemistry reactions, while the maleimide group is reactive towards thiol groups, forming stable covalent bonds. The PEG spacer enhances the compound’s solubility and biocompatibility, making it a valuable tool in various scientific and industrial applications .

Wissenschaftliche Forschungsanwendungen

Propargyl-PEG4-Maleimide has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex molecules through click chemistry and thiol-maleimide reactions.

Biology: Facilitates the modification of biomolecules such as proteins and peptides, enhancing their solubility and stability.

Medicine: Employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

Industry: Utilized in the development of advanced materials and nanotechnology applications .

Wirkmechanismus

Target of Action

Propargyl-PEG4-Maleimide, also known as Alkyne-PEG4-maleimide, primarily targets biomolecules containing a thiol group . The maleimide group in the compound reacts with the thiol group to form a covalent bond, enabling the connection of the biomolecule with a thiol .

Mode of Action

The compound contains a propargyl group and a maleimide group . The maleimide group reacts with a thiol group to form a covalent bond . This reaction is highly efficient and selective . The terminal alkyne in the compound can react with azides via copper-catalyzed Click Chemistry .

Biochemical Pathways

The compound’s action primarily involves the modification of biomolecules, such as proteins and peptides, through the formation of covalent bonds with thiol groups . This modification can affect various biochemical pathways depending on the specific biomolecule being targeted.

Pharmacokinetics

The pharmacokinetic properties of Propargyl-PEG4-Maleimide are influenced by its polyethylene glycol (PEG) component . PEG is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins . It can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities . This increases the bioavailability of the compound and its targets.

Result of Action

The result of the compound’s action is the precise and efficient modification of biomolecules . This can optimize and regulate biological functions . For example, it can be used in protein modification, antibody conjugation, and gene therapy .

Action Environment

The action, efficacy, and stability of Propargyl-PEG4-Maleimide are influenced by environmental factors. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media . This allows the compound to freely shuttle through the water . The PEG spacer also reduces aggregation of modified proteins stored in solution by adding hydrophilic characteristics . This enhances the compound’s stability in the biological environment .

Biochemische Analyse

Biochemical Properties

Propargyl-PEG4-Maleimide interacts with various biomolecules, particularly those containing a thiol group . The maleimide group in Propargyl-PEG4-Maleimide reacts with a thiol group to form a covalent bond . This enables the connection of biomolecules with a thiol, such as enzymes and proteins .

Cellular Effects

The effects of Propargyl-PEG4-Maleimide on cells and cellular processes are primarily due to its ability to modify proteins and other biomolecules . By forming covalent bonds with thiol-containing molecules, Propargyl-PEG4-Maleimide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Propargyl-PEG4-Maleimide exerts its effects through binding interactions with biomolecules . The terminal Alkyne in Propargyl-PEG4-Maleimide will react with azides via copper-catalyzed Click Chemistry . This reaction can lead to changes in gene expression and enzyme activation or inhibition .

Metabolic Pathways

Propargyl-PEG4-Maleimide is involved in various metabolic pathways due to its ability to form covalent bonds with thiol-containing biomolecules

Transport and Distribution

The transport and distribution of Propargyl-PEG4-Maleimide within cells and tissues depend on its chemical structure and the nature of the biomolecules it interacts with

Subcellular Localization

The subcellular localization of Propargyl-PEG4-Maleimide and its effects on activity or function depend on its interactions with other biomolecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Propargyl-PEG4-Maleimide typically involves the following steps:

Preparation of PEG4: Polyethylene glycol with four ethylene glycol units is synthesized or purchased.

Attachment of Propargyl Group: The propargyl group is introduced to one end of the PEG4 chain through a reaction with propargyl bromide in the presence of a base such as potassium carbonate.

Introduction of Maleimide Group: The maleimide group is attached to the other end of the PEG4 chain using maleic anhydride or a similar reagent under mild conditions.

Industrial Production Methods: Industrial production of Propargyl-PEG4-Maleimide follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of PEG4: Large-scale production of PEG4 using ethylene oxide polymerization.

Functionalization: Sequential functionalization of PEG4 with propargyl and maleimide groups using automated reactors and optimized reaction conditions to ensure high yield and purity

Types of Reactions:

Click Chemistry: The propargyl group undergoes click chemistry reactions with azides, forming stable triazole linkages.

Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups to form stable thioether bonds.

Common Reagents and Conditions:

Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the propargyl group and azides.

Thiol-Maleimide Reaction: Mild conditions, often at room temperature, are sufficient for the maleimide-thiol reaction.

Major Products:

Click Chemistry: Formation of triazole-linked compounds.

Thiol-Maleimide Reaction: Formation of thioether-linked compounds

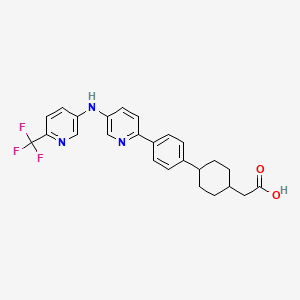

Vergleich Mit ähnlichen Verbindungen

Propargyl-PEG4-NHS Ester: Contains a propargyl group and an N-hydroxysuccinimide ester group, used for amine conjugation.

Propargyl-PEG4-Azide: Contains a propargyl group and an azide group, used in click chemistry.

Propargyl-PEG4-Sulfone: Contains a propargyl group and a sulfone group, used for sulfonation reactions.

Uniqueness: Propargyl-PEG4-Maleimide is unique due to its dual functionality, allowing it to participate in both click chemistry and thiol-maleimide reactions. This versatility makes it a valuable tool for bioconjugation and the synthesis of complex molecules .

Eigenschaften

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O7/c1-2-8-24-10-12-26-14-15-27-13-11-25-9-6-19-16(21)5-7-20-17(22)3-4-18(20)23/h1,3-4H,5-15H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEBECZRHJXPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Tert-butyl-5-(4-chlorophenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B610173.png)

![5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine](/img/structure/B610183.png)